

# environmental sources and sinks of atmospheric nitrate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Nitrate

Cat. No.: B079036

[Get Quote](#)

An In-depth Technical Guide to the Environmental Sources and Sinks of Atmospheric **Nitrate**

Authored for: Researchers, Scientists, and Environmental Professionals

This guide provides a comprehensive overview of the lifecycle of atmospheric **nitrate**, a critical component of reactive nitrogen in the Earth's atmosphere. It details the primary sources of its precursors, the complex chemical pathways of its formation, and its ultimate removal through various sink mechanisms. The document summarizes quantitative data, outlines key experimental methodologies for its study, and visualizes complex processes to facilitate understanding.

## Sources of Atmospheric Nitrate Precursors (NO<sub>x</sub>)

Atmospheric **nitrate** (NO<sub>3</sub><sup>-</sup>) is a secondary pollutant, meaning it is not directly emitted. It forms from the oxidation of nitrogen oxides (NO<sub>x</sub> = NO + NO<sub>2</sub>). Understanding the sources of NO<sub>x</sub> is fundamental to understanding **nitrate** distribution. These sources are a mix of anthropogenic (human-caused) and natural processes.

Globally, anthropogenic activities are the dominant source of NO<sub>x</sub> emissions. The primary human activities contributing to NO<sub>x</sub> include the combustion of fossil fuels in transportation and for energy generation.[1][2] Natural sources also play a significant role and include emissions from soils, lightning, and biomass burning.[3] Microbial processes in soil, such as nitrification and denitrification, release NO and N<sub>2</sub>O into the atmosphere.[4][5][6]

The following table summarizes the estimated global emissions from major NO<sub>x</sub> sources.

Source Category	Sub-category	Global Emissions (Tg N/yr)	Key References
Anthropogenic Sources	Fossil Fuel Combustion (Surface)	20 - 24	[3]
Transportation (Air, Land, Sea)	Major contributor to fossil fuel total	[1]	
Industrial Processes	Included in fossil fuel total	[1][2]	
Biomass Burning	~5.3	[3]	
Natural Sources	Soil Emissions (Nitrification/Denitrification)	~10	[3]
Lightning	~12	[3]	
Stratospheric N <sub>2</sub> O Decomposition	-	[3]	

Table 1: Summary of major global sources of atmospheric nitrogen oxides (NO<sub>x</sub>). Tg N/yr = teragrams of nitrogen per year.

## Atmospheric Formation Pathways of Nitrate

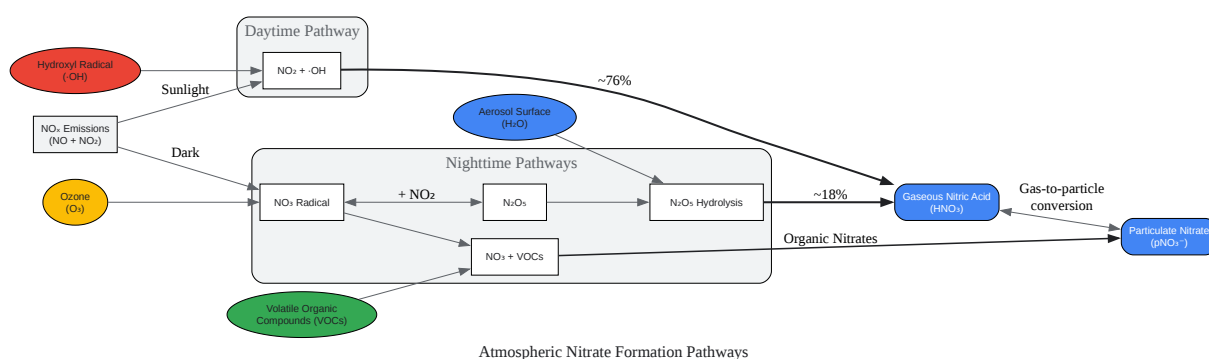
The transformation of NO<sub>x</sub> into nitric acid (HNO<sub>3</sub>) and particulate **nitrate** (NO<sub>3</sub><sup>-</sup>) involves a complex series of chemical reactions driven by atmospheric oxidants. The dominant pathways differ significantly between daytime and nighttime.

**Daytime Chemistry:** During the day, the primary pathway for **nitrate** formation is the oxidation of NO<sub>2</sub> by the hydroxyl radical (·OH).<sup>[7]</sup> This gas-phase reaction is a major contributor to the global inorganic **nitrate** burden, accounting for an estimated 76% of its formation.

**Nighttime Chemistry:** In the absence of sunlight, the photochemically unstable **nitrate** radical (NO<sub>3</sub>) becomes the key oxidant.<sup>[8][9][10]</sup> NO<sub>3</sub> is formed from the reaction of NO<sub>2</sub> with ozone

(O<sub>3</sub>).<sup>[10]</sup> The NO<sub>3</sub> radical can then react with volatile organic compounds (VOCs) or be in equilibrium with dinitrogen pentoxide (N<sub>2</sub>O<sub>5</sub>).<sup>[9][11]</sup> The heterogeneous hydrolysis of N<sub>2</sub>O<sub>5</sub> on the surface of aerosols is a major nocturnal pathway for nitric acid production, contributing about 18% to the global **nitrate** burden.<sup>[11]</sup>

**Other Pathways:** Additional, though less dominant, pathways include reactions involving the **nitrate** radical with hydrocarbons (HC) or dimethyl sulfide (DMS), and the hydrolysis of halogen **nitrates**.<sup>[7]</sup>



[Click to download full resolution via product page](#)

*Key daytime and nighttime chemical pathways for atmospheric **nitrate** formation.*

## Sinks of Atmospheric Nitrate

The removal of atmospheric **nitrate** occurs through two primary mechanisms: wet and dry deposition. These processes transfer nitrogen from the atmosphere to terrestrial and aquatic ecosystems, where it can act as a nutrient or a pollutant.

**Wet Deposition:** This process involves the removal of atmospheric **nitrate** by precipitation, including rain, snow, and fog.<sup>[12][13]</sup> Pollutants are either dissolved into cloud droplets or scavenged below the cloud by falling precipitation.<sup>[12]</sup> In many regions, wet deposition is the dominant removal pathway for atmospheric **nitrate**.<sup>[14]</sup>

**Dry Deposition:** This refers to the direct transfer and uptake of gaseous nitric acid ( $\text{HNO}_3$ ) and particulate **nitrate** ( $\text{pNO}_3^-$ ) onto surfaces like vegetation, soil, and water in the absence of precipitation.[12] Dry deposition rates are highly variable and depend on atmospheric conditions, surface type, and chemical concentrations.

The relative importance of wet versus dry deposition varies geographically and seasonally. For instance, a study across ten sites in Northern China found that on average, dry deposition accounted for 60% of total nitrogen deposition, while wet deposition accounted for the remaining 40%.

Deposition Pathway	Description	Relative Contribution (Example: N. China)	Key References
Wet Deposition	Removal of nitrate via precipitation (rain, snow, fog).	40%	[12]
Dry Deposition	Direct deposition of gaseous $\text{HNO}_3$ and particulate $\text{NO}_3^-$ onto surfaces.	60%	[12]

Table 2: Primary sink mechanisms for atmospheric **nitrate**.

## Key Experimental Protocols

Accurate quantification of atmospheric **nitrate** and identification of its sources requires sophisticated analytical techniques. Below are detailed methodologies for two critical experimental approaches.

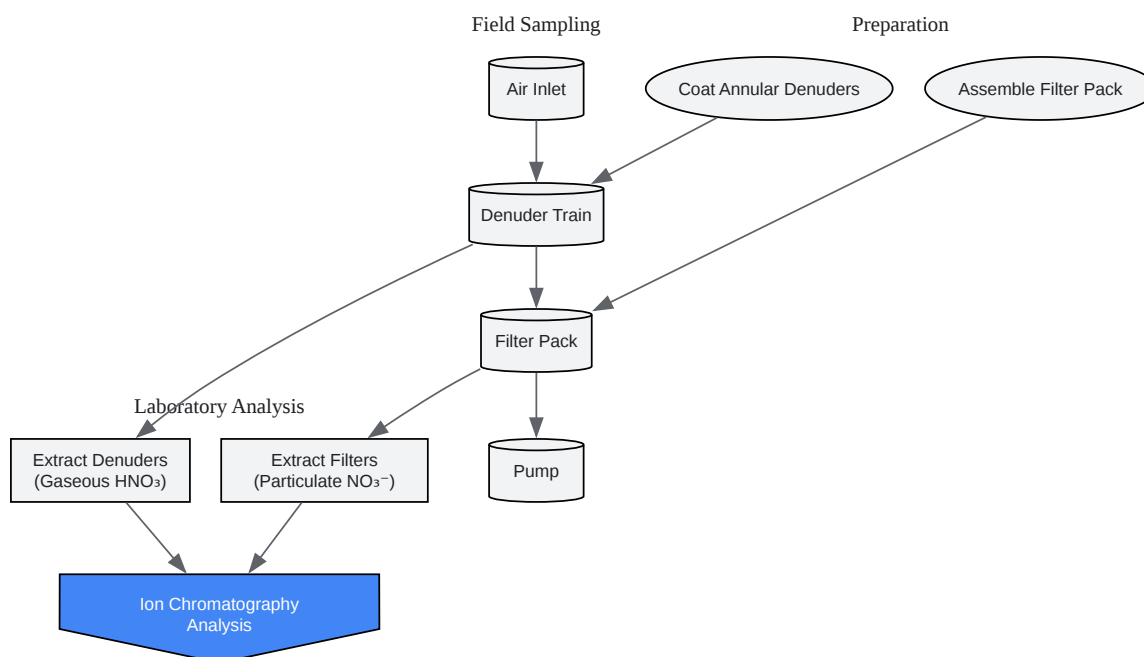
## Measurement of Atmospheric Nitric Acid and Particulate Nitrate

The denuder/filter-pack system is a widely used method for the simultaneous collection of gaseous nitric acid and particulate **nitrate**. [15]

**Principle:** The method relies on the differential diffusion rates of gases and particles. Air is drawn through a series of annular denuders coated with a substance that absorbs acidic gases (like  $\text{HNO}_3$ ) but allows particles to pass through. A downstream filter pack then collects the particulate matter.

**Detailed Methodology:**

- **Preparation:** Annular denuders are coated with a reactive solution (e.g., a mixture of glycerol and sodium carbonate) and dried. Filter packs, typically containing a Teflon pre-filter and a nylon backup filter, are assembled in a clean environment.
- **Sampling:** A sampling train is set up consisting of an inlet (to remove coarse particles), the annular denuders in series, and the filter pack. Air is drawn through the system at a known flow rate for a specified period.
- **Extraction:** After sampling, the denuders are extracted with a known volume of deionized water to dissolve the collected **nitrate**. The filters are also placed in vials with deionized water for extraction.
- **Analysis:** The resulting aqueous solutions from both the denuders (representing gaseous  $\text{HNO}_3$ ) and the filters (representing particulate  $\text{NO}_3^-$ ) are analyzed for **nitrate** concentration, typically using ion chromatography.
- **Calculation:** The atmospheric concentration of gaseous  $\text{HNO}_3$  and particulate  $\text{NO}_3^-$  is calculated based on the mass of **nitrate** found in the extracts, the total volume of air sampled, and blank corrections.



[Click to download full resolution via product page](#)

*Experimental workflow for measuring atmospheric **nitrate** using a denuder system.*

## Isotopic Analysis of Nitrate to Determine Sources

Stable isotope analysis of the nitrogen ( $\delta^{15}\text{N}$ ) and oxygen ( $\delta^{18}\text{O}$  and  $\Delta^{17}\text{O}$ ) in **nitrate** is a powerful tool for source apportionment.[16][17] Different NO<sub>x</sub> sources and formation pathways impart distinct isotopic signatures on the final **nitrate** product.[18]

Principle: The "denitrifier method" is a common approach where denitrifying bacteria that lack the enzyme for the final conversion step are used to quantitatively convert dissolved **nitrate** (NO<sub>3</sub><sup>-</sup>) into nitrous oxide (N<sub>2</sub>O) gas.[19] The isotopic composition of the N<sub>2</sub>O is then measured using an isotope ratio mass spectrometer (IRMS).[17][19]

### Detailed Methodology:

- **Sample Collection & Preparation:** Atmospheric **nitrate** is collected from aerosols onto filters or from precipitation. The **nitrate** is extracted into deionized water. If nitrite is present, it is removed using sulfamic acid, as it can interfere with the analysis.[19][20]
- **Bacterial Conversion:** The aqueous sample containing **nitrate** is injected into a sealed vial containing a culture of denitrifying bacteria (e.g., *Pseudomonas aureofaciens*).[19] The vial is purged of ambient air to create anoxic conditions. The bacteria respire the **nitrate**, converting it to N<sub>2</sub>O gas which accumulates in the vial's headspace.
- **N<sub>2</sub>O Analysis:** The N<sub>2</sub>O gas from the headspace is automatically extracted, purified, and cryogenically concentrated in a purpose-built inlet system.
- **Mass Spectrometry:** The purified N<sub>2</sub>O is introduced into an isotope ratio mass spectrometer (IRMS), which measures the ratios of <sup>15</sup>N/<sup>14</sup>N and <sup>18</sup>O/<sup>16</sup>O.
- **Data Correction:** Raw data are corrected using internationally recognized isotopic standards. The final values (e.g., δ<sup>15</sup>N) are reported in per mil (‰) notation relative to a standard (e.g., Air-N<sub>2</sub> for nitrogen).[16]
- **Source Interpretation:** The resulting dual-isotope values (δ<sup>15</sup>N vs. δ<sup>18</sup>O) are plotted and compared to the known isotopic ranges of various **nitrate** sources (e.g., fossil fuel combustion, soil emissions, atmospheric deposition) to determine their relative contributions. [18]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [visualizingenergy.org](http://visualizingenergy.org) [visualizingenergy.org]
- 2. [qz.com](http://qz.com) [qz.com]

- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Nitrification and denitrification as sources of nitric oxide and nitrous oxide in a sandy loam soil | Scilit [scilit.com]
- 6. Nitrification and denitrification as sources of nitric oxide and nitrous oxide in a sandy loam soil - NERC Open Research Archive [nora.nerc.ac.uk]
- 7. apn-gcr.org [apn-gcr.org]
- 8. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. How atmospheric radicals transform the air - RADICAL [radical-air.eu]
- 11. Nighttime radical observations and chemistry. | Semantic Scholar [semanticscholar.org]
- 12. epa.gov [epa.gov]
- 13. What Are the Main Differences between Wet and Dry Deposition of Atmospheric Pollutants? → Learn [pollution.sustainability-directory.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. elementar.com [elementar.com]
- 19. researchgate.net [researchgate.net]
- 20. gns.cri.nz [gns.cri.nz]
- To cite this document: BenchChem. [environmental sources and sinks of atmospheric nitrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079036#environmental-sources-and-sinks-of-atmospheric-nitrate]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)